5-Tert-butyl-2-(methylsulfanyl)phenol
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Overview
Description
5-Tert-butyl-2-(methylsulfanyl)phenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a tert-butyl group and a methylsulfanyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Tert-butyl-2-(methylsulfanyl)phenol typically involves the introduction of the tert-butyl and methylsulfanyl groups onto a phenol ring. One common method is through the alkylation of 2-methylthiophenol with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Tert-butyl-2-(methylsulfanyl)phenol can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl group to a methyl group.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as bromine or nitric acid can be used under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted phenols.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
Chemistry: 5-Tert-butyl-2-(methylsulfanyl)phenol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, this compound can be used to study the effects of phenolic compounds on biological systems. Its antioxidant properties make it a candidate for investigating oxidative stress and related cellular processes.
Medicine: Potential applications in medicine include the development of new drugs or therapeutic agents. The compound’s antioxidant properties may be beneficial in treating conditions related to oxidative stress.
Industry: In the industrial sector, this compound can be used as a stabilizer in polymers and plastics. Its ability to inhibit oxidation helps in prolonging the lifespan of materials.
Mechanism of Action
The mechanism of action of 5-Tert-butyl-2-(methylsulfanyl)phenol involves its interaction with free radicals and reactive oxygen species (ROS). The phenolic group can donate a hydrogen atom to neutralize free radicals, thereby exhibiting antioxidant activity. The methylsulfanyl group may also contribute to the compound’s overall reactivity and stability.
Molecular Targets and Pathways:
Antioxidant Pathways: The compound targets free radicals and ROS, reducing oxidative damage in cells.
Enzyme Inhibition: It may inhibit certain enzymes involved in oxidative stress pathways, providing a protective effect.
Comparison with Similar Compounds
2-tert-Butyl-5-methylphenol: Similar structure but lacks the methylsulfanyl group.
5-tert-Butyl-2-hydroxybenzaldehyde: Contains an aldehyde group instead of a methylsulfanyl group.
5-tert-Butyl-2-methyl-benzenesulfonyl chloride: Contains a sulfonyl chloride group.
Uniqueness: 5-Tert-butyl-2-(methylsulfanyl)phenol is unique due to the presence of both the tert-butyl and methylsulfanyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications.
Properties
CAS No. |
66624-05-3 |
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Molecular Formula |
C11H16OS |
Molecular Weight |
196.31 g/mol |
IUPAC Name |
5-tert-butyl-2-methylsulfanylphenol |
InChI |
InChI=1S/C11H16OS/c1-11(2,3)8-5-6-10(13-4)9(12)7-8/h5-7,12H,1-4H3 |
InChI Key |
QOJRXQWXRFZDEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)SC)O |
Origin of Product |
United States |
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